molecular formula C10H12FNO3 B14750586 Ethyl (5-fluoro-2-methoxyphenyl)carbamate CAS No. 2355-08-0

Ethyl (5-fluoro-2-methoxyphenyl)carbamate

Cat. No.: B14750586
CAS No.: 2355-08-0
M. Wt: 213.21 g/mol
InChI Key: HFIIAOFTWNZLKU-UHFFFAOYSA-N
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Description

Ethyl (5-fluoro-2-methoxyphenyl)carbamate is an organic compound with the molecular formula C₁₀H₁₂FNO₃. It is a derivative of carbamic acid and contains both fluorine and methoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (5-fluoro-2-methoxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 5-fluoro-2-methoxyaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-fluoro-2-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted aromatic compounds .

Scientific Research Applications

Ethyl (5-fluoro-2-methoxyphenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl (5-fluoro-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (5-fluoro-3-methoxyphenyl)carbamate
  • Ethyl (5-fluoro-4-methoxyphenyl)carbamate
  • Ethyl (5-fluoro-2-ethoxyphenyl)carbamate

Uniqueness

Ethyl (5-fluoro-2-methoxyphenyl)carbamate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of both fluorine and methoxy groups can enhance its stability and modify its interaction with biological targets compared to other similar compounds .

Properties

CAS No.

2355-08-0

Molecular Formula

C10H12FNO3

Molecular Weight

213.21 g/mol

IUPAC Name

ethyl N-(5-fluoro-2-methoxyphenyl)carbamate

InChI

InChI=1S/C10H12FNO3/c1-3-15-10(13)12-8-6-7(11)4-5-9(8)14-2/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

HFIIAOFTWNZLKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=CC(=C1)F)OC

Origin of Product

United States

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